A green and efficient synthesis of 3-(1H-Benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one has been reported. [] This method involves the following key steps:
The molecular structure of 3-(1H-Benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one has been studied through molecular docking studies to evaluate its potential as an anticancer agent. [] The docking studies analyzed the binding conformation of the compound with various cancer-related protein targets. [] The specific structural features of this molecule, such as the presence of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are crucial for its interactions with biological targets. []
While the provided papers do not detail specific applications of 3-(1H-Benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one, its molecular docking studies highlight its potential as an anticancer agent. [] The docking results suggest that this compound exhibits favorable binding interactions with specific cancer-related protein targets, indicating its potential to inhibit their activity and potentially disrupt cancer cell growth. [] Further research is needed to validate these findings in vitro and in vivo and to explore its potential applications in other fields, such as antimicrobial and anti-inflammatory drug development.
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0